

A Comprehensive Technical Guide to 4-(tert-Butyl)-2-iodophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(tert-Butyl)-2-iodophenol

Cat. No.: B1277556

[Get Quote](#)

CAS Number: 38941-98-9

This technical guide provides an in-depth overview of **4-(tert-Butyl)-2-iodophenol**, a substituted phenolic compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document covers its chemical properties, a detailed synthesis protocol, and explores its potential biological significance by examining related compounds.

Core Compound Properties

4-(tert-Butyl)-2-iodophenol is a derivative of phenol containing both a bulky tert-butyl group and an iodine atom on the aromatic ring. These substitutions are expected to influence its chemical reactivity and biological activity.

Table 1: Physicochemical Data for **4-(tert-Butyl)-2-iodophenol**

Property	Value	Reference
CAS Number	38941-98-9	[1]
Molecular Formula	C ₁₀ H ₁₃ IO	[2]
Molecular Weight	276.11 g/mol	[2]
Synonyms	2-iodo-4-tert-butylphenol	[1]

Synthesis of 4-(tert-Butyl)-2-iodophenol

The primary method for the synthesis of **4-(tert-Butyl)-2-iodophenol** is through the direct iodination of 4-tert-butylphenol.

Experimental Protocol: Iodination of 4-tert-butylphenol.

[2]

This protocol details a general procedure for the synthesis of **4-(tert-butyl)-2-iodophenol** from 4-tert-butylphenol.[\[2\]](#)

Materials:

- 4-tert-butylphenol
- Iodine monochloride
- Acetic acid
- Aqueous sodium bisulfite
- Dichloromethane
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- A 300 mL reactor is dried and thoroughly purged with nitrogen.
- 20.0 g (133 mmol) of 4-tert-butylphenol and 100 mL of acetic acid are added to the reactor.
- Subsequently, 25.0 g (154 mmol) of iodine monochloride is introduced.
- The reaction mixture is heated to reflux at 120°C for 7.5 hours.

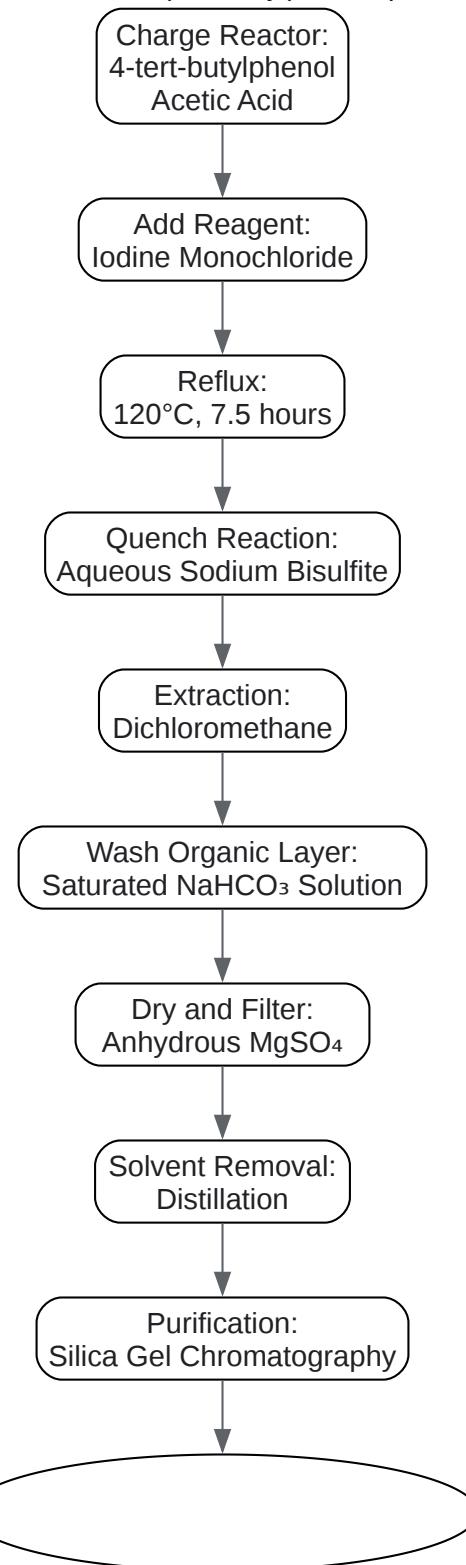

- Upon completion, the reaction is quenched by the addition of aqueous sodium bisulfite.
- The soluble components of the reaction mixture are extracted with dichloromethane.
- The resulting organic phase is washed with a saturated aqueous solution of sodium bicarbonate and then dried using anhydrous magnesium sulfate.
- The desiccant is removed by filtration.
- The solvent is evaporated from the filtrate by distillation.
- The final product is purified by silica gel column chromatography, yielding 15.4 g of a reddish-brown solid.

Table 2: Summary of Synthesis Parameters

Parameter	Value
Starting Material	4-tert-butylphenol
Reagent	Iodine monochloride
Solvent	Acetic acid
Reaction Temperature	120°C
Reaction Time	7.5 hours
Purification Method	Silica gel column chromatography

Synthesis Workflow Diagram

Synthesis of 4-(tert-Butyl)-2-iodophenol

[Click to download full resolution via product page](#)Synthesis workflow for **4-(tert-Butyl)-2-iodophenol**.

Potential Biological Activities and Applications in Drug Development

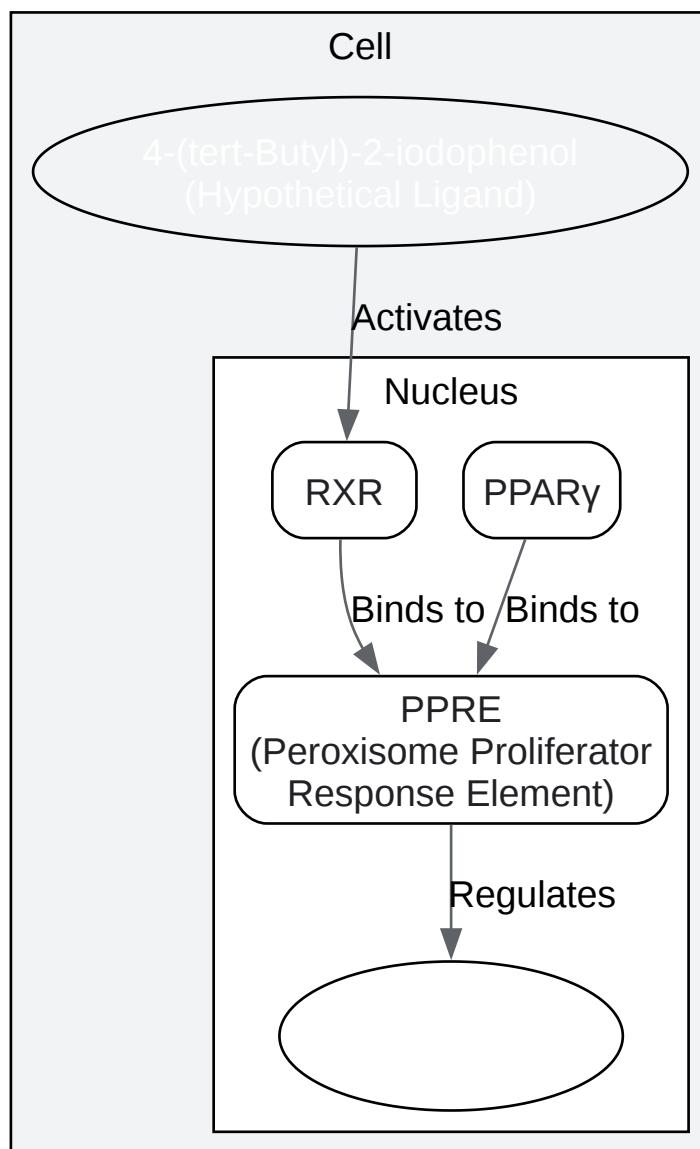
While specific biological data for **4-(tert-Butyl)-2-iodophenol** is not extensively available in the current literature, the structural motifs of tert-butylation phenols and iodinated phenols are present in many biologically active molecules. This suggests potential areas for future investigation.

Inferred Antioxidant and Anti-inflammatory Properties

Phenolic compounds, in general, are known for their antioxidant properties. The tert-butyl group, being sterically hindering, can enhance the stability of the phenoxy radical, which is formed during the scavenging of free radicals. This structural feature is a cornerstone of the antioxidant activity of many synthetic phenols used as industrial antioxidants. For instance, 2,4-di-tert-butylphenol (2,4-DTBP) has demonstrated notable antioxidant activity.^[3] Some phenolic compounds are also known to exhibit anti-inflammatory effects by modulating various signaling pathways.^[4]

Potential as an Intermediate in Pharmaceutical Synthesis

Halogenated phenols, including iodinated phenols, are valuable intermediates in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the construction of complex molecular architectures found in many pharmaceutical agents. For example, 4-Bromo-2-iodophenol is utilized in the synthesis of a variety of pharmacologically active molecules, including potential anticancer and antiviral agents.^[5] The iodine atom in **4-(tert-Butyl)-2-iodophenol** can serve as a reactive handle for such synthetic transformations.


Possible Role in Modulating Signaling Pathways

Due to the limited specific research on **4-(tert-Butyl)-2-iodophenol**, its direct interactions with signaling pathways are unknown. However, based on the activities of structurally related compounds like 2,4-di-tert-butylphenol (2,4-DTBP), we can infer potential areas of interest. 2,4-DTBP has been shown to induce adipogenesis in human mesenchymal stem cells by activating the Retinoid X Receptor (RXR).^[6] RXRs are nuclear receptors that form heterodimers with

other receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs), to regulate gene expression involved in various metabolic processes.

The diagram below illustrates a generalized signaling pathway that could be investigated for **4-(tert-Butyl)-2-iodophenol**, based on the known activity of 2,4-DTBP.

Hypothetical Signaling Pathway for Substituted Phenols

[Click to download full resolution via product page](#)

Hypothetical signaling pathway for substituted phenols.

Future Research Directions

The current body of literature on **4-(tert-Butyl)-2-iodophenol** is primarily focused on its synthesis. There is a clear need for further investigation into its biological properties. Future research should aim to:

- Evaluate its antioxidant and anti-inflammatory potential through in vitro and in vivo assays.
- Screen for activity against various biological targets, including enzymes and receptors relevant to human diseases.
- Explore its utility as a building block in the synthesis of novel compounds with potential therapeutic applications.
- Investigate its interaction with nuclear receptors and other signaling pathways to elucidate its mechanism of action at the molecular level.

By pursuing these avenues of research, the scientific community can unlock the full potential of **4-(tert-Butyl)-2-iodophenol** in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. molecularinfo.com [molecularinfo.com]
- 2. 4-(tert-Butyl)-2-iodophenol | 38941-98-9 [chemicalbook.com]
- 3. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]
- 4. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinfo.com [nbinfo.com]

- 6. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-(tert-Butyl)-2-iodophenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1277556#4-tert-butyl-2-iodophenol-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com